

Unveiling the Spectroscopic Signature of Demethoxydeacetoxypseudolaric acid B: A Technical Guide

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Compound of Interest

Compound Name: *Demethoxydeacetoxypseudolaric acid B*

Cat. No.: *B1150436*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Demethoxydeacetoxypseudolaric acid B** (DDPB), a significant metabolite of diterpene acids isolated from *Pseudolarix kaempferi*. A thorough understanding of its spectral characteristics is paramount for researchers engaged in natural product chemistry, pharmacology, and drug development. This document presents a compilation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols to facilitate replication and further investigation.

Core Spectroscopic Data

The structural elucidation of **Demethoxydeacetoxypseudolaric acid B** relies heavily on the interpretation of its NMR and MS spectra. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry analyses.

Table 1: ^1H NMR Spectroscopic Data for Demethoxydeacetoxypseudolaric acid B

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in the searched resources			

Table 2: ^{13}C NMR Spectroscopic Data for Demethoxydeacetoxypseudolaric acid B

Position	Chemical Shift (δ , ppm)
Data not available in the searched resources	

Table 3: Mass Spectrometry (MS) Data for Demethoxydeacetoxypseudolaric acid B

Ion/Fragment	m/z
Data not available in the searched resources	

Note: The specific ^1H NMR, ^{13}C NMR, and MS data for **Demethoxydeacetoxypseudolaric acid B** were not explicitly available in the public domain resources accessed for this guide. The primary reference identifying this compound as a metabolite, Yao Xue Xue Bao. 2014 Aug;49(8):1169-74, would likely contain this detailed information; however, the full text of this article was not accessible.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following protocols are based on standard methodologies employed for the analysis of natural products and are representative of the techniques likely used for the characterization of **Demethoxydeacetoxypseudolaric acid B**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a high-field NMR spectrometer, such as a 400 MHz or 700 MHz instrument. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl_3 , CD_3OD , or DMSO-d_6). The choice of solvent depends on the solubility of the compound.

^1H NMR Spectroscopy: One-dimensional ^1H NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the protons in the molecule.

^{13}C NMR Spectroscopy: One-dimensional ^{13}C NMR spectra are recorded to identify the chemical shifts of all carbon atoms. Due to the low natural abundance of the ^{13}C isotope, a larger number of scans is typically required.

2D NMR Spectroscopy: To aid in the complete structural assignment, various two-dimensional NMR experiments are often performed, including:

- COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, as well as to gain insights into its fragmentation patterns.

Instrumentation: High-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass measurements. Common ionization techniques for natural products include Electrospray

Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), often coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

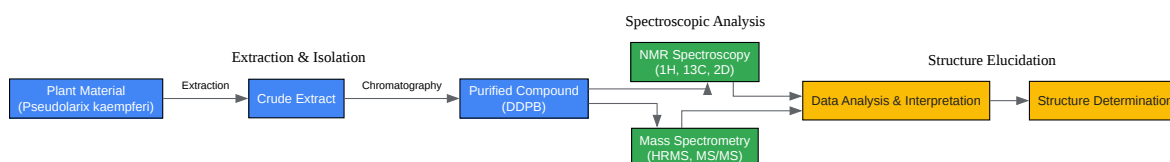
Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

- **Full Scan MS:** Provides the molecular ion peak (e.g., $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$), from which the molecular weight can be determined.
- **Tandem MS (MS/MS):** The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which aids in structural elucidation.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Demethoxydeacetoxypseudolaric acid B**.



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Figure 1. General workflow for the isolation and spectroscopic characterization of a natural product.

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